molecular formula C24H26N2O2 B5089239 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B5089239
M. Wt: 374.5 g/mol
InChI Key: YJJHQGBSBLTPGI-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is an organic compound that features a benzamide core with a benzyloxy group and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable halide, such as benzyl chloride, in the presence of a base like sodium hydroxide.

    Amination: The diethylamino group is introduced through the reaction of a suitable precursor, such as 4-nitroaniline, with diethylamine under reductive conditions.

    Coupling Reaction: The final step involves coupling the benzyloxy intermediate with the diethylamino-substituted phenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and diethylamino groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-N-phenylbenzamide: Lacks the diethylamino group, which may affect its biological activity and chemical reactivity.

    N-[4-(diethylamino)phenyl]benzamide: Lacks the benzyloxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide is unique due to the presence of both the benzyloxy and diethylamino groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)20-10-16-23(17-11-20)28-18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHQGBSBLTPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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